molecular formula C27H24N4O3 B2832275 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207005-09-1

1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2832275
CAS RN: 1207005-09-1
M. Wt: 452.514
InChI Key: AYNYFXMLPAPWQD-UHFFFAOYSA-N
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Description

1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.
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Scientific Research Applications

Biological Activity of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles, as seen in compounds like "1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione," have been synthesized and characterized for antitumor activity across a panel of cell lines. These compounds, after testing, demonstrated potent antitumor properties, with some showing significant cytotoxicity towards cancer cells. Such findings underscore the therapeutic potential of 1,2,4-oxadiazole derivatives in oncology research, providing a foundation for further exploration of related structures, including the compound of interest (Maftei et al., 2013).

Quinazoline-2,4-diones in Green Chemistry

Quinazoline-2,4(1H,3H)-diones are highlighted for their significance in green chemistry, particularly in the synthesis utilizing CO2 as a feedstock. This approach aligns with sustainable chemical practices by incorporating CO2, a greenhouse gas, into valuable chemical products. Studies exploring the efficient synthesis of quinazoline-2,4-diones from CO2 under mild conditions, using ionic liquids as catalysts, demonstrate the environmental benefits and the potential for creating diverse derivatives with this core structure (Lu et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione with 3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methanol in the presence of a suitable catalyst.", "Starting Materials": [ "3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methanol", "Catalyst" ], "Reaction": [ "To a solution of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione in a suitable solvent, add the catalyst and stir the mixture.", "Slowly add 3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methanol to the reaction mixture and continue stirring.", "Heat the reaction mixture to a suitable temperature and maintain it for a suitable time.", "Cool the reaction mixture and isolate the product by filtration or any suitable method.", "Purify the product by recrystallization or any suitable method." ] }

CAS RN

1207005-09-1

Product Name

1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C27H24N4O3

Molecular Weight

452.514

IUPAC Name

1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O3/c1-3-19-12-14-21(15-13-19)25-28-24(34-29-25)17-30-23-7-5-4-6-22(23)26(32)31(27(30)33)16-20-10-8-18(2)9-11-20/h4-15H,3,16-17H2,1-2H3

InChI Key

AYNYFXMLPAPWQD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=C(C=C5)C

solubility

not available

Origin of Product

United States

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